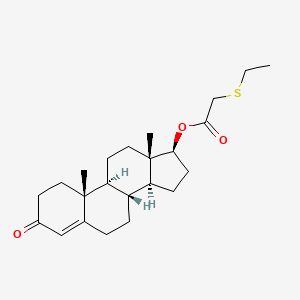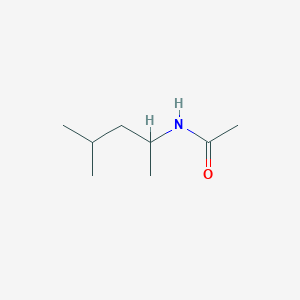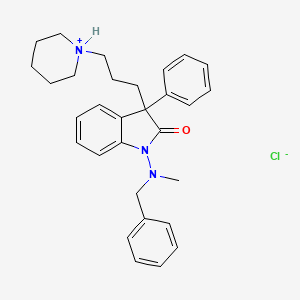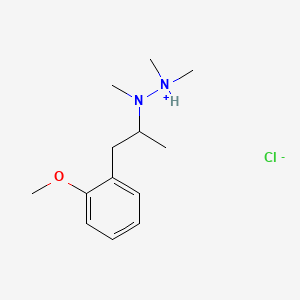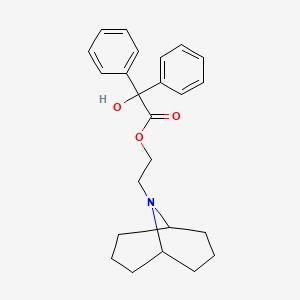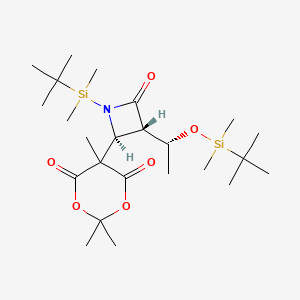
5-((2S,3S)-1-(tert-butyldimethylsilyl)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"5-((2S,3S)-1-(tert-butyldimethylsilyl)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione" is a complex organic compound with intriguing structural features. It is known for its stability and utility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. For instance, the tert-butyldimethylsilyl (TBDMS) groups are often introduced through silylation reactions using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Step 1: Silylation of the starting material to introduce TBDMS groups.
Step 2: Formation of the azetidinone core via cyclization reactions under controlled temperature and pressure conditions.
Step 3: Introduction of the dioxane moiety through acetalization reactions.
Industrial production of this compound requires precise control of reaction parameters to ensure high yields and purity. Optimized reaction conditions such as temperature, pressure, and solvent choice are critical.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: Conversion to higher oxidation states under the influence of oxidizing agents such as hydrogen peroxide or permanganate.
Reduction: Reduction of the oxo group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the TBDMS groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products
The products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction could produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, this compound is used as a building block for constructing more complex molecules, especially in the synthesis of pharmaceuticals and natural products.
Biology and Medicine
Industry
In industrial settings, it serves as an intermediate in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of this compound involves its interactions with molecular targets, often through covalent bonding or coordination with metal ions. Its effects are mediated through pathways involving enzyme inhibition or activation, influencing biological processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Azetidin-2-ones without TBDMS protection.
Other dioxane derivatives with different substituents.
This compound’s uniqueness lies in its balanced combination of stability and reactivity, making it a versatile tool in both research and industrial applications.
Eigenschaften
CAS-Nummer |
156630-84-1 |
|---|---|
Molekularformel |
C24H45NO6Si2 |
Molekulargewicht |
499.8 g/mol |
IUPAC-Name |
5-[(2S,3S)-1-[tert-butyl(dimethyl)silyl]-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C24H45NO6Si2/c1-15(31-33(13,14)22(5,6)7)16-17(25(18(16)26)32(11,12)21(2,3)4)24(10)19(27)29-23(8,9)30-20(24)28/h15-17H,1-14H3/t15-,16-,17+/m1/s1 |
InChI-Schlüssel |
DIQQRAUHADBMNH-ZACQAIPSSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@H](N(C1=O)[Si](C)(C)C(C)(C)C)C2(C(=O)OC(OC2=O)(C)C)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C1C(N(C1=O)[Si](C)(C)C(C)(C)C)C2(C(=O)OC(OC2=O)(C)C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



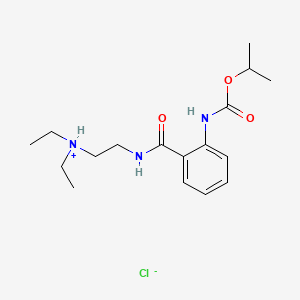

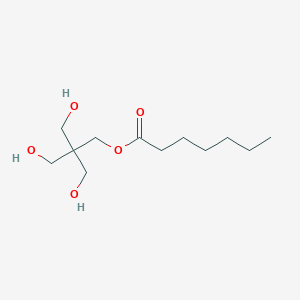
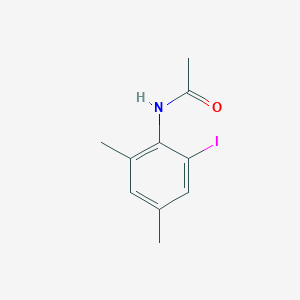
![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)
